Trichloromelamine
Description
Systematic and Common Chemical Names
The systematic IUPAC name for trichloromelamine is 2-N,4-N,6-N-trichloro-1,3,5-triazine-2,4,6-triamine. nih.govfishersci.ca It is also commonly known by various other names, including:
N,N',N''-trichloro-1,3,5-triazine-2,4,6-triamine nih.gov
1,3,5-Triazine (B166579), N,N',N''-trichloro-2,4,6-triamino- epa.govhaz-map.com
2,4,6-Tris(chloroamino)-1,3,5-triazine chemimpex.comfishersci.cacymitquimica.com
Chloromelamine haz-map.comchemicalbook.comcoleparmer.com
A comprehensive list of synonyms is available in chemical databases. nih.govcymitquimica.comcymitquimica.comnoaa.gov
Chemical Abstracts Service (CAS) Registry Number
Chemical Abstracts Service (CAS) Registry Number
The CAS Registry Number for this compound is 7673-09-8. epa.govfishersci.cachemicalbook.comgfschemicals.com This number is a unique identifier for this specific chemical substance. chemicalbook.com A deprecated CAS number for this compound is 30232-06-5. nih.gov
Molecular Structure and Triazine Framework
This compound has the molecular formula C₃H₃Cl₃N₆. nih.govchemimpex.comchemicalbook.com Its molecular weight is approximately 229.45 g/mol . chemimpex.comfishersci.cachemsrc.com The molecule is built upon a 1,3,5-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms. epa.govcymitquimica.comwikipedia.org In this compound, each carbon atom of the triazine ring is attached to a chloroamino group (-NHCl). epa.gov The structure features a planar, symmetrical, and rigid heterocyclic framework. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N,4-N,6-N-trichloro-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
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InChI |
InChI=1S/C3H3Cl3N6/c4-10-1-7-2(11-5)9-3(8-1)12-6/h(H3,7,8,9,10,11,12) | |
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InChI Key |
KEPNSIARSTUPGS-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)NCl)NCl)NCl | |
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Molecular Formula |
C3H3Cl3N6 | |
| Record name | TRICHLOROMELAMINE | |
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DSSTOX Substance ID |
DTXSID5026201 | |
| Record name | Trichloromelamine | |
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Molecular Weight |
229.45 g/mol | |
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Physical Description |
Trichloromelamine appears as white or off-white to yellow fine powder with a chlorine odor. pH of saturated aqueous solution: 4. (NTP, 1992), White or off-white to yellow solid with an odor of chlorine; [CAMEO] Cream colored solid; [Reference #1] | |
| Record name | TRICHLOROMELAMINE | |
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| Record name | Trichloromelamine | |
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Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | TRICHLOROMELAMINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | TRICHLOROMELAMINE | |
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Vapor Pressure |
0.000071 [mmHg] | |
| Record name | Trichloromelamine | |
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CAS No. |
7673-09-8, 12379-38-3 | |
| Record name | TRICHLOROMELAMINE | |
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| Record name | Trichloromelamine | |
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| Record name | Trichloromelamine | |
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| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |
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| Record name | TRICHLOROMELAMINE | |
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| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |
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| Record name | N2,N4,N6-trichloro-2,4,6-triamino-s-triazine | |
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| Record name | TRICHLOROMELAMINE | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | TRICHLOROMELAMINE | |
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Historical Context and Evolution of Research on N Halo Triazines
The study of s-triazines, a class of N-heterocycles containing a 1,3,5-triazine (B166579) ring, dates back to the early 1950s with the discovery of their herbicidal properties. nih.govresearchgate.net Atrazine, a well-known s-triazine herbicide, was discovered in 1952. researchgate.net These compounds were initially considered to be poorly biodegradable. nih.govnih.gov
N-halo reagents, characterized by a reactive N-X (where X is a halogen) bond, have been recognized for their broad synthetic utility in organic chemistry. chalcogen.roresearchgate.netresearchgate.net These reagents, including N-halosuccinimides, are stable sources of halogens used in various reactions. researchgate.netacs.org Trichloromelamine, as an N-halo triazine, has been utilized as a bleaching agent, disinfectant, and bactericide due to its function as a chlorinating agent and oxidant. chemicalbook.comchalcogen.rosemanticscholar.org Research has explored its role in promoting organic reactions such as the oxidation of alcohols and the synthesis of substituted imidazoles. chalcogen.rosemanticscholar.orgresearchgate.net
The evolution of research in this area has also focused on the environmental fate and metabolism of s-triazines. nih.gov More recent studies have shown that the environmental half-lives of some s-triazines have decreased significantly, with metabolic pathways being a key area of investigation. nih.govnih.gov
Scope and Significance of Trichloromelamine in Modern Synthetic and Mechanistic Chemistry
Chlorination Pathways of Melamine (B1676169)
The synthesis of this compound is fundamentally achieved by the chlorination of melamine. This process can proceed through direct chlorination or via the formation of more highly chlorinated intermediates.
Direct Chlorination Processes
Direct chlorination of melamine in an aqueous suspension can lead to the formation of this compound. For instance, chlorinating an aqueous melamine slurry containing calcium hydroxide (B78521) can produce orange-yellow products with an active chlorine content similar to that of this compound. at.ua In one described method, an aqueous slurry of melamine (65 g/L) with powdered calcium hydroxide (60 g/L) was chlorinated at 13-15°C for 6 hours. at.ua The reaction of melamine with chlorine generally forms chloroamines. at.ua
Intermediate Formation of N-Chlorinated Melamine Derivatives (e.g., Hexachloromelamine)
A significant pathway for this compound synthesis involves the initial formation of hexachloromelamine (B1616669), a more highly chlorinated derivative. google.commetafraxgroup.comutsrus.comatamanchemicals.com This intermediate is then converted to this compound. One process describes preparing this compound from chlorine and melamine with the intermediate formation of an aqueous suspension of solid hexachloromelamine. google.com
The general steps for this process are:
Formation of Hexachloromelamine: Gaseous chlorine is bubbled into an aqueous suspension of melamine. google.com The reaction can also be achieved using a mixture of an alkaline hypochlorite (B82951) and an acid. google.com
Solubilization: The resulting hexachloromelamine is solubilized by adding a water-immiscible solvent. google.com
Phase Separation: The aqueous phase is separated from the organic solution of hexachloromelamine. google.com
Conversion to this compound: The substantially anhydrous hexachloromelamine solution is then reacted with non-chlorinated melamine in the presence of an activator. google.com
Optimized Reaction Conditions and Reagents for this compound Formation
The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions, including the choice of solvent, catalysts, and activators.
Solvent Systems and Reaction Environment Influence
The choice of solvent plays a critical role in the synthesis of this compound, particularly in processes involving the hexachloromelamine intermediate.
Water-immiscible solvents are used to dissolve hexachloromelamine, facilitating its separation from the aqueous reaction medium. google.com Carbon tetrachloride is a notable solvent for this purpose. google.com
The concentration of the hexachloromelamine solution can be adjusted by distilling a portion of the solvent before reacting it with melamine. google.com
The residual solvent from the filtration and washing of the final this compound product can be reused to solubilize hexachloromelamine in subsequent batches, improving process efficiency. google.com
The kinetics of chlorination reactions involving this compound are also influenced by the solvent system. For example, the chlorination of aniline (B41778) by this compound has been studied in various aqueous acetic acid-perchloric acid media. The dielectric constant of the medium can affect the reaction rate; a decrease in the dielectric constant has been observed to decrease the rate of oxidation of amino acids by this compound. researchgate.net
Catalytic Approaches and Activators in this compound Synthesis
Activators and catalysts are employed to facilitate the conversion of intermediates to this compound and to promote other reactions where this compound is used as a reagent.
Activators: In the synthesis of this compound from hexachloromelamine and melamine, an activator is crucial. google.com Suitable activators include water, acids (such as acetic acid), or mixtures thereof. google.com A mixture of water and acetic acid is a preferred activator. google.com
Catalysis in Applications: this compound itself can act as a catalyst or be activated by other catalysts in various organic reactions. For example, it has been used as a source of positive chlorine for the synthesis of 2,4,5-trisubstituted imidazoles. semanticscholar.orgresearchgate.net In some cases, this compound is used in conjunction with other catalysts, such as Zr(HSO₄)₄ and KBr, for the oxidation of alcohols. chalcogen.roresearchgate.net The combination of this compound with triphenylphosphine (B44618) has also been shown to be an efficient system for alcohol oxidation. iau.ir
Below is a table summarizing the reaction conditions for the synthesis of 2,4,5-triphenyl-1H-imidazole using this compound (TCM) as a catalyst under various conditions. researchgate.net
| Entry | Reagent (g) | Condition | Time (h) | Yield (%) |
| 1 | TCM (0.05) | solvent free/ 110°C | 1 | 87 |
| 2 | TCM (0.07) | solvent free/ 110°C | 1 | 92 |
| 3 | TCM (0.1) | solvent free/ 110°C | 1 | 92 |
| 4 | TCM (0.1) | n-hexane/ reflux | 24 | - |
Green Chemistry Principles in this compound Synthesis
Efforts have been made to align the synthesis and application of this compound with the principles of green chemistry, focusing on the use of eco-friendly reagents and conditions.
Eco-friendly Reagent: this compound is considered an eco-friendly, inexpensive, and efficient reagent for certain organic syntheses. semanticscholar.orgresearchgate.net
Solvent-Free Conditions: The use of solvent-free reaction conditions is a key aspect of green chemistry. The synthesis of 2,4,5-trisubstituted imidazoles using this compound can be effectively carried out under solvent-free conditions at elevated temperatures, which offers advantages such as short reaction times, high yields, and simple work-up procedures. semanticscholar.orgresearchgate.net
Catalyst Reusability: The reusability of the catalyst is another important principle. In the synthesis of imidazoles, it has been noted that this compound can be recovered and reused multiple times. researchgate.net
Heterogeneous Catalysis: The development of heterogeneous catalytic systems, such as TCM/Zr(HSO₄)₄/KBr, for oxidation reactions allows for easier separation of the catalyst from the reaction mixture, which is a green chemistry advantage. chalcogen.roresearchgate.net
Role as a Chlorinating Agent in Organic Transformations
As a compound with a high chlorine content, this compound serves as an effective chlorinating agent for various organic substrates. nih.govnih.govnih.gov Its utility extends to the synthesis of chlorinated compounds and is a key aspect of its reactivity profile. nih.gov
This compound is employed in halogenation reactions, leveraging the reactivity of its N-Cl bond. nih.govnih.gov While its application in direct halogenation is less documented than its oxidative properties, it has been noted for the chlorination of aromatic amines. nih.gov Furthermore, in certain oxidative reactions, it can concurrently introduce a chlorine atom, leading to halogenated products. For instance, the oxidation of some alcohols with an alpha-hydrogen, such as 1-phenylethanol, can yield not only the expected ketone but also the corresponding α-chloro ketone. nih.gov This demonstrates TCM's dual functionality as both an oxidant and a chlorinating agent in a single transformation.
The formation of carbon-halogen bonds is a direct outcome of the halogenating capabilities of this compound. nih.govnih.gov In reactions where TCM acts as a chlorine source, a new C-Cl bond is installed in the organic substrate. nih.gov The generation of α-chloro ketones from specific alcohol substrates is a clear example of C-X bond formation. nih.gov This process is particularly relevant in the synthesis of functionalized molecules where a halogen atom is a desired feature for subsequent synthetic manipulations.
Halogenation Reactions Mediated by this compound
Oxidative Properties and Mechanisms of Action
This compound is recognized as a potent oxidizing agent, a function attributed to its character as a positive halogen compound. nih.govnih.govnih.gov It is particularly effective in the oxidation of alcohols to carbonyl compounds, a fundamental transformation in organic synthesis. nih.govnih.govnih.gov
TCM provides a simple and selective method for converting primary and secondary alcohols into their corresponding aldehydes and ketones under mild conditions. nih.govnih.gov For example, primary and secondary benzylic alcohols are readily oxidized to the corresponding carbonyl compounds in good to excellent yields. nih.gov The reaction exhibits selectivity, with studies showing that secondary alcohols like cyclohexanol (B46403) and 2-octanol (B43104) are oxidized rapidly to their respective ketones in high yields. nih.gov In some cases, high chemoselectivity is observed where primary alcohols are oxidized preferentially in the presence of secondary alcohols. nih.gov
The efficiency and outcome of the oxidation can be influenced by the substrate's electronic and steric properties. For benzylic alcohols, the introduction of electron-withdrawing groups on the aromatic ring can significantly reduce the reaction rate. nih.gov Conversely, steric hindrance can also play a role, as demonstrated by the longer reaction times required for the oxidation of bulky alcohols like benzhydrol and benzoin. nih.gov
The mechanism of alcohol oxidation by this compound can vary depending on the reaction conditions and the presence of co-reagents. In the oxidation of diols to lactones, a proposed mechanism involves the initial oxidation of one alcohol group to a hemiacetal, which is then further oxidized to the final lactone product. nih.gov
When co-reagents are used, the mechanism becomes more complex. In systems involving an acid activator and a bromide source, it is proposed that the acid first activates the TCM molecule. nih.govnih.gov This activated TCM can then react with residual water to form hypochlorous acid (HOCl). nih.govnih.gov Subsequently, HOCl oxidizes the bromide ion (Br⁻) from a source like KBr to generate a positive bromine species (Br⁺), which acts as the primary potent oxidizing agent for the alcohol. nih.govnih.gov
In a different system utilizing triphenylphosphine, the mechanism is thought to proceed through the formation of an active phosphonium (B103445) species. nih.gov It is probable that triphenylphosphine attacks a chlorine atom on TCM to form a (PPh₃-Cl)⁺ intermediate. nih.gov This highly reactive species then facilitates the subsequent steps of the alcohol oxidation. nih.gov The in-situ formation of HCl during this process can protonate and activate TCM, which can make the reaction proceed uncontrollably; therefore, the addition of a weak base is often necessary to neutralize the acid and ensure a controlled, high-yield transformation. nih.gov
The efficacy of this compound as an oxidant is significantly enhanced by the use of co-reagent systems. These systems are often necessary to achieve high yields and selectivity, particularly under mild or solvent-free conditions.
Triphenylphosphine (PPh₃): The combination of TCM and PPh₃ has been developed into a versatile and efficient system for the oxidation of alcohols. nih.gov Research found that using TCM alone for the oxidation of benzyl (B1604629) alcohol resulted in low yields (10-20%) due to the low nucleophilicity of the alcohol's oxygen. nih.gov The addition of a nucleophile like triphenylphosphine dramatically increased the reaction yield. nih.gov To optimize the system, a base such as sodium bicarbonate (NaHCO₃) was also included to neutralize the HCl formed during the reaction, leading to a fast, controllable, and high-yielding process. nih.gov This TCM/PPh₃/NaHCO₃ system is effective for converting various alcohols to carbonyl compounds or α-chloro carbonyl compounds, often under solvent-free conditions. nih.gov
Table 1: Effect of Co-reagents on the Oxidation of Benzyl Alcohol
| Oxidizing System | Yield (%) | Reference |
|---|---|---|
| TCM alone | 10-20 | nih.gov |
| TCM / PPh₃ | 50-60 | nih.gov |
Zirconium Hydrogen Sulfate (B86663) (Zr(HSO₄)₄) / Potassium Bromide (KBr): A heterogeneous system comprising TCM, Zr(HSO₄)₄, and KBr has proven to be a safe and efficient alternative for the oxidation of alcohols and diols. nih.govnih.gov In a model reaction oxidizing benzyl alcohol, TCM alone gave a poor yield of 15%. nih.govnih.gov The addition of Zr(HSO₄)₄ as an acid activator increased the yield to 75%. nih.govnih.gov A further, significant improvement to a 95% yield was achieved by also including KBr as a catalyst. nih.govnih.gov This system is effective for oxidizing primary and secondary benzylic alcohols and can convert primary aliphatic diols into lactones. nih.gov
Table 2: Stepwise Improvement of Benzyl Alcohol Oxidation Yield
| Reagents | Yield (%) | Reference |
|---|---|---|
| TCM | 15 | nih.govnih.gov |
| TCM / Zr(HSO₄)₄ | 75 | nih.govnih.gov |
Mechanistic Investigations of Alcohol Oxidation
Oxidation of Nitrogen-Containing Organic Substrates
This compound is an effective oxidizing agent for various nitrogen-containing organic compounds, including amino acids. The mechanism of these oxidations often involves the electrophilic character of the chlorine atoms attached to the triazine ring.
Nucleophilic Addition and Substitution Reactions Involving the Triazine Core
The 1,3,5-triazine (B166579) ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. While the primary reactivity of TCM is often associated with its N-Cl bonds, the triazine core can undergo nucleophilic substitution reactions. This reactivity is analogous to that of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a well-known precursor for triazine derivatives. arkat-usa.orgcore.ac.uk
The substitution of the chlorine atoms on cyanuric chloride is a temperature-dependent sequential process. arkat-usa.org Generally, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. core.ac.uk This controlled reactivity allows for the synthesis of mono-, di-, and tri-substituted triazines by reacting with various nucleophiles such as amines, alcohols, and thiols. arkat-usa.orgresearchgate.net In the context of this compound, while the focus is often on the reactivity of the N-chloro groups, the underlying triazine structure retains this susceptibility to nucleophilic substitution, although the conditions would need to be carefully controlled to favor this pathway over reactions involving the active chlorine.
Catalytic Functions of this compound in Organic Synthesis
Beyond its role as an oxidant, this compound has emerged as an efficient and versatile catalyst in a variety of organic transformations. It often functions as a source of positive chlorine, activating substrates for subsequent reactions. researchgate.net Its catalytic applications are valued for their mild reaction conditions, high yields, and in some cases, chemoselectivity.
Thioacetalization and Transthioacetalization Reactions
This compound serves as an effective catalyst for the thioacetalization of aldehydes and the transthioacetalization of acetals and oxathioacetals. researchgate.nettandfonline.comtandfonline.com This method provides a mild and nearly neutral condition for the protection of carbonyl groups as 1,3-dithiolanes or 1,3-dithianes. researchgate.nettandfonline.com
A key advantage of using TCM as a catalyst is its high chemoselectivity. Aldehydes can be selectively protected in the presence of ketones. researchgate.nettandfonline.com This difference in reactivity allows for the selective conversion of aldehydes to their corresponding dithioacetals while leaving the keto group intact in keto aldehydes. researchgate.net The reaction of various aldehydes with 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) in the presence of a catalytic amount of TCM in a solvent like dichloromethane (B109758) at room temperature proceeds in high yields. tandfonline.com
Table 2: this compound-Catalyzed Thioacetalization of Aldehydes
| Aldehyde | Thiol | Product | Yield (%) |
| Benzaldehyde | 1,2-Ethanedithiol | Phenyl-1,3-dithiolane | 92 |
| Aromatic Aldehydes | 1,2-Ethanedithiol / 1,3-Propanedithiol | Corresponding thioacetals | High |
Trimethylsilylation of Hydroxyl Groups
This compound, in conjunction with hexamethyldisilazane (B44280) (HMDS), catalyzes the efficient and chemoselective trimethylsilylation of hydroxyl groups. researchgate.nettandfonline.com This method is applicable to a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols, converting them to their corresponding trimethylsilyl (B98337) (TMS) ethers. researchgate.net
The reaction proceeds under mild conditions, typically at room temperature in a solvent such as dichloromethane or acetonitrile, and is characterized by short reaction times and good to excellent yields. researchgate.net This catalytic system offers a convenient and highly effective method for the protection of hydroxyl groups in organic synthesis. researchgate.netlookchem.com
One-Pot Multicomponent Reactions (e.g., Imidazole Synthesis)
This compound has been successfully employed as a promoter for one-pot multicomponent reactions, a class of reactions where three or more reactants combine in a single step to form a complex product. researchgate.netsemanticscholar.orgpreprints.org These reactions are highly valued for their efficiency and atom economy. preprints.orgfrontiersin.org
Specifically, TCM catalyzes the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.netsemanticscholar.org This reaction typically involves the condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium (B1175870) acetate. researchgate.netsemanticscholar.org this compound acts as an efficient source of positive chlorine, facilitating the reaction. researchgate.net The advantages of this method include short reaction times, high yields, simple operation, and an easy work-up procedure. semanticscholar.org The reaction can be carried out under solvent-free conditions at elevated temperatures. researchgate.net A proposed mechanism suggests that TCM acts as a catalyst, and its reusability for two to three cycles has been noted. researchgate.net
Table 3: this compound-Promoted Synthesis of 2,4,5-Trisubstituted Imidazoles
| Aldehyde | 1,2-Diketone | Ammonium Source | Catalyst | Conditions | Product |
| Benzaldehyde | Benzil | Ammonium Acetate | This compound (0.07 g) | Solvent-free, 110 °C | 2,4,5-Triphenyl-1H-imidazole |
Note: The table illustrates a model reaction for this synthesis.
Generation of Reactive Intermediates from this compound (e.g., Halogen Radicals, Halogen Cations, N-Radicals)
This compound (N,N',N''-trichloro-1,3,5-triazine-2,4,6-triamine) is a potent oxidizing agent and a member of the N-halo compound family. noaa.govnih.gov A key aspect of its chemical reactivity is its capacity to generate highly reactive intermediates under specific conditions. Depending on the reaction environment, this compound can serve as a source for various transient species, including halogen radicals, halogen cations, and nitrogen-centered radicals. The generation of these intermediates is primarily attributed to the cleavage of the nitrogen-chlorine (N-Cl) bond.
The molecule's instability, particularly its sensitivity to heat, is a significant factor in the formation of these reactive species. noaa.govnih.gov Thermal decomposition studies show that at elevated temperatures (approximately 400°C), this compound undergoes a rapid, self-sustaining, and exothermic decomposition. matilda.sciencenih.gov This process involves the fragmentation of the triazine ring and subsequent reorganization into more stable, larger heptazine-like structures. matilda.sciencenih.gov Such drastic molecular rearrangement necessitates the formation of transient radical species that drive the reaction.
The primary mechanisms for the generation of reactive intermediates from this compound are homolytic and heterolytic cleavage of the N-Cl bonds.
Homolytic Cleavage: This pathway involves the symmetrical breaking of the N-Cl bond, where one electron from the bonding pair is transferred to each atom. This process typically requires an energy input, such as heat (thermolysis) or ultraviolet light (photolysis). Homolysis results in the formation of a nitrogen-centered radical (an aminyl radical) and a chlorine atom (a halogen radical, Cl•). The chlorine radical is a highly reactive species that can initiate a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated bonds.
Heterolytic Cleavage: This process involves the asymmetrical breaking of the N-Cl bond, where the entire bonding pair of electrons is transferred to one of the atoms. This can occur in two ways:
Formation of a halogen cation (chloronium ion, Cl⁺) and a nitrogen-centered anion. This is facilitated in the presence of a Lewis acid or in polar solvents and is consistent with the strong oxidizing properties of this compound, where it acts as an electrophilic halogenating agent.
Formation of a chloride anion (Cl⁻) and a nitrogen-centered cation (an N-cation or nitrenium ion).
The specific intermediate generated is highly dependent on the reaction conditions, such as temperature, solvent polarity, and the presence of other reagents. For instance, non-polar environments and radical initiators favor homolytic cleavage, while polar solvents and electrophiles can promote heterolytic pathways.
The table below summarizes the types of reactive intermediates that can be generated from this compound.
| Reactive Intermediate | Type | Generation Mechanism | Typical Conditions |
| Chlorine Radical (Cl•) | Halogen Radical | Homolytic Cleavage of N-Cl bond | Thermolysis, Photolysis |
| Aminyl Radical | N-Radical | Homolytic Cleavage of N-Cl bond | Thermolysis, Photolysis |
| Chloronium Ion (Cl⁺) | Halogen Cation | Heterolytic Cleavage of N-Cl bond | Polar Solvents, Presence of Lewis Acids |
| N-Anion | Nitrogen Anion | Heterolytic Cleavage of N-Cl bond | Accompanies Halogen Cation formation |
| N-Cation | Nitrogen Cation | Heterolytic Cleavage of N-Cl bond | Polar Solvents |
Advanced Spectroscopic Techniques
Spectroscopy is a fundamental tool in the study of this compound, offering a non-destructive means to probe its chemical nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure of this compound and its derivatives in solution.
¹H NMR: In a study involving the use of this compound for defect passivation in perovskite solar cells, the ¹H NMR spectrum of pure this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) showed a distinct peak for the –NH– group at 7.81 ppm. mdpi.com This chemical shift is characteristic of the amine protons in the melamine ring. When mixed with lead iodide (PbI₂), this peak shifted to 7.71 ppm, indicating an interaction between the Pb²⁺ ions and the –NH– groups of this compound. mdpi.com
¹³C NMR: While specific ¹³C NMR data for this compound is not detailed in the provided search results, the technique is crucial for identifying the carbon framework of the molecule. It would be expected to show a characteristic signal for the carbon atoms within the triazine ring. The chemical shift of these carbons would be influenced by the electronegative nitrogen atoms and the chlorine atoms attached to the exocyclic amines.
2D NMR: Techniques like COSY, HMQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives of this compound. mdpi.com These experiments reveal correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HMQC), and long-range proton-carbon couplings (HMBC), which together provide a complete picture of the molecular connectivity. mdpi.com
Table 1: ¹H NMR Chemical Shift Data for this compound
| Group | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|
| –NH– | 7.81 | DMSO-d₆ | mdpi.com |
| –NH– (with PbI₂) | 7.71 | DMSO-d₆ | mdpi.com |
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. semanticscholar.orgsci-hub.se
The FT-IR spectrum of pure this compound exhibits a characteristic stretching vibration of the –NH– group at 1660 cm⁻¹. mdpi.com
In the presence of lead iodide, this peak shifts to 1651 cm⁻¹, further confirming the interaction between the –NH– group and Pb²⁺. mdpi.com
The PubChem database also lists the availability of FTIR spectra for this compound, typically obtained using a KBr wafer technique. nih.gov
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, while high-resolution mass spectrometry (HRMS) provides the exact molecular formula. sci-hub.se
The fragmentation of molecules in a mass spectrometer provides a unique fingerprint that can be used for structural identification. wikipedia.org The process can be initiated by electron ionization, leading to the dissociation of unstable molecular ions. wikipedia.org
GC-MS data available on PubChem for this compound shows a top peak at m/z 228 and a second highest at m/z 230, which corresponds to the isotopic pattern of a molecule containing three chlorine atoms. nih.gov
HRMS is essential for confirming the elemental composition of this compound and its derivatives with high accuracy. nih.govacs.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijnrd.org
The UV-Vis absorption spectrum of a compound is related to the presence of chromophores, which are parts of the molecule that absorb light. frontiersin.org
For this compound, the triazine ring and the N-chloro groups are expected to give rise to characteristic absorption bands in the UV region.
In a study on perovskite solar cells, UV-vis absorption measurements were conducted to characterize the properties of films containing this compound. mdpi.com PubChem also indicates the availability of UV-VIS spectral data for this compound. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
X-ray Diffraction and Crystallographic Analysis
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. researchgate.net
While a specific crystal structure of this compound is not detailed in the provided results, X-ray diffraction studies have been performed on related materials and derivatives. govinfo.gov
For instance, the crystal structures of compounds synthesized using this compound as a catalyst have been determined by X-ray diffraction.
The analysis of X-ray diffraction patterns from powdered samples can also provide valuable structural information, including unit cell dimensions. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. frontiersin.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common method for separating compounds like this compound from reaction mixtures and impurities. jconsortium.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. frontiersin.org When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identifying and quantifying components in a mixture. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. google.com
Structural Elucidation and Spectroscopic Characterization of Trichloromelamine and Its Derivatives
Chromatographic Methods
Chromatographic techniques are essential tools in the study of trichloromelamine and its reactivity. They are primarily employed to monitor the progress of chemical reactions where this compound is used as a reagent and to isolate and purify the resulting products.
Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring the progress of reactions involving this compound. In synthetic procedures where this compound is used, for instance, as an oxidizing agent, TLC is utilized to determine the point at which the reaction is complete. hs-offenburg.debiotage.com This is achieved by spotting the reaction mixture onto a TLC plate at various time intervals and developing the plate in an appropriate solvent system. The disappearance of the starting material or the appearance of the product spot signifies the reaction's progression and completion.
The stationary phase commonly used for the analysis of reactions involving this compound is silica (B1680970) gel. Specifically, silica gel 60 F-254 plates are frequently reported. libretexts.orgchromatographytoday.comnih.gov The "F-254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of spots under UV light (at 254 nm), which is a common method for detecting the separated compounds. libretexts.orgchromatographytoday.comnih.govbritannica.com In some applications, after development, the TLC plates are treated with a chromogenic agent to visualize the separated spots. britannica.com
While TLC is extensively used to monitor reactions, specific retardation factor (Rƒ) values for this compound itself are not extensively reported in the surveyed literature. The focus is typically on the separation and identification of the products derived from its reactions. For instance, in the oxidation of alcohols, TLC analysis confirms the consumption of the alcohol starting material and the formation of the corresponding carbonyl compound. hs-offenburg.debiotage.com
Table 1: General Conditions for Thin Layer Chromatography in Reactions Involving this compound
| Parameter | Description | Source(s) |
| Stationary Phase | Silica gel 60 F-254 plates | libretexts.orgchromatographytoday.comnih.gov |
| Visualization | UV light | libretexts.orgchromatographytoday.comnih.govbritannica.com |
| Application | Monitoring reaction completion | hs-offenburg.debiotage.com |
| Mobile Phase Example | ether:petroleum ether (1:1) for preparative TLC | hs-offenburg.de |
This table is interactive. Click on the headers to sort.
Column chromatography is a preparative technique widely used for the purification of products from reactions where this compound is a reagent. khanacademy.org After the reaction is complete, as determined by TLC, column chromatography is employed to separate the desired product from unreacted starting materials, by-products, and the this compound-derived coproducts.
The stationary phase for these separations is typically silica gel, with common choices being silica gel 60 (40–63 μm) or Wakogel C-200. libretexts.orgchromatographytoday.comnih.govkhanacademy.org The choice of the mobile phase, or eluent, is critical for achieving good separation and depends on the polarity of the compounds being separated. A variety of solvent systems have been reported for the purification of products from reactions utilizing this compound. The selection of the eluent or a gradient of eluents is tailored to the specific polarity of the target compound.
In some instances where an impurity, such as a residual alcohol, is present in the product, column chromatography is the method of choice for its removal. hs-offenburg.de The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.
Table 2: Examples of Column Chromatography Conditions for Purification of Products from Reactions Using this compound
| Stationary Phase | Mobile Phase (Eluent) | Application Context | Source(s) |
| Silica gel 60 | 20–50% Dichloromethane (B109758) in iso-hexane | Purification of a thioacetal | libretexts.org |
| Silica gel 60 | 2% Ethyl Acetate in iso-hexane | Purification of (Phenylmethylene)bis(methylsulfane) | libretexts.org |
| Wakogel C-200 | Methylene chloride | Purification of γ-butyrolactone | khanacademy.org |
| Wakogel C-200 | Hexane and Acetone (3:1) | Purification of α-hydroxyacetophenone | khanacademy.org |
| Silica gel | ether:petroleum ether (1:1) | Purification of carbonyl compounds | hs-offenburg.de |
This table is interactive. Click on the headers to sort.
Theoretical and Computational Chemistry Studies on Trichloromelamine
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. solubilityofthings.com These calculations, often employing methods like Density Functional Theory (DFT), can predict various molecular properties. solubilityofthings.comepstem.net
For a molecule, these calculations can determine optimized molecular geometry, including bond lengths and angles. solubilityofthings.com Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. rsc.org
Other calculated electronic properties include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: A measure of an atom's ability to attract shared electrons.
Chemical Hardness and Softness: Measures of resistance to change in electron distribution. rsc.org
These computational approaches also allow for the simulation of spectroscopic data, such as infrared (IR) spectra, which can be compared with experimental results to validate the calculated structure. epstem.net
Table 1: Examples of Calculable Molecular Properties
| Property | Description |
| Molecular Geometry | Bond lengths, bond angles, dihedral angles. |
| Electronic Energies | HOMO energy, LUMO energy, and the HOMO-LUMO gap. |
| Molecular Properties | Ionization potential, electron affinity, electronegativity. |
| Spectroscopic Data | Simulated infrared (IR) and Raman spectra. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces (PES) of chemical reactions. solubilityofthings.combyu.edu This involves identifying stable molecules (reactants, products, and intermediates) and the transition state structures that connect them. researchoutreach.org
Transition State Theory (TST) is a cornerstone for translating these calculated structures into a reaction mechanism. byu.edu Key aspects of this modeling include:
Identifying Transition States: These are the highest energy points along a reaction coordinate and are critical for determining the reaction rate. researchoutreach.orgcoe.edu Computational methods can locate these structures and characterize them, often by analyzing their vibrational frequencies. coe.edu
Minimum Energy Pathway (MEP): Techniques like the Nudged Elastic Band (NEB) method are used to find the most likely path a reaction will follow from reactants to products. arxiv.org
Reaction Energetics: Calculations provide the energy changes for each step of a reaction, helping to determine if a proposed mechanism is energetically feasible. researchoutreach.org
By exploring the PES, researchers can build a comprehensive reaction scheme, which can include numerous individual reaction steps. researchoutreach.org
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational cost. solubilityofthings.comwikipedia.orgmdpi.com It is particularly valuable for investigating the electronic structure of molecules and elucidating complex reaction mechanisms. solubilityofthings.comwikipedia.org
DFT operates on the principle that the ground-state energy of a molecule is uniquely determined by its electron density. solubilityofthings.commdpi.com This simplifies calculations compared to methods that rely on the more complex many-body wavefunction. solubilityofthings.commdpi.com
Applications of DFT in studying reaction mechanisms include:
Predicting Reaction Energetics and Transition States: DFT is used to calculate the energies of reactants, products, and transition states, providing insight into the feasibility and kinetics of a reaction. solubilityofthings.com
Investigating Reaction Pathways: By mapping potential energy surfaces, DFT helps researchers understand the step-by-step process of a chemical transformation. coe.edusolubilityofthings.com
Modeling Complex Reactions: While highly effective, the accuracy of DFT can depend on the specific functional used, and care must be taken when modeling complex, multi-step reactions to ensure the chosen functional provides a balanced description. osti.gov
The versatility of DFT makes it a powerful tool for exploring a wide range of chemical phenomena, from organic reactions to the properties of materials. coe.edusolubilityofthings.com
Molecular Dynamics Simulations of Trichloromelamine Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a dynamic picture of molecular interactions, complementing the static information obtained from quantum chemical calculations. nih.gov
In the context of this compound, MD simulations could be used to investigate:
Intermolecular Interactions: MD can model how this compound molecules interact with each other and with other molecules, such as solvents or reactants. dovepress.com These simulations can identify and characterize non-covalent interactions like hydrogen bonds and van der Waals forces. dovepress.compeerj.com
Behavior in Solution: Simulations can provide insights into how this compound behaves in different solvent environments, which is crucial for understanding its reactivity and stability in solution.
Interactions with Surfaces: MD is used to study the interaction of molecules with material surfaces, which can be relevant in applications like catalysis or materials science. researchgate.netrsc.org For instance, simulations can model the adsorption of a molecule onto a surface and calculate the free energy profile of this interaction. rsc.org
MD simulations typically involve setting up a system of molecules, defining the forces between them using a force field, and then integrating Newton's equations of motion to track their trajectories over time. peerj.com The analysis of these trajectories can reveal detailed information about the dynamics and thermodynamics of the system. peerj.com
Environmental Transformation Chemistry of Trichloromelamine
Chemical Degradation Pathways in Aqueous and Organic Media
The stability of trichloromelamine is highly dependent on its chemical environment. In both water and the presence of organic substances, it undergoes rapid degradation.
In aqueous environments, this compound is unstable and breaks down quickly. researchgate.net The primary mechanism of degradation is hydrolysis, which cleaves the nitrogen-chlorine bonds. This process yields two main products: hypochlorous acid (HOCl) and melamine (B1676169). researchgate.netunito.it This rapid degradation is a key characteristic of TCM's environmental behavior. nih.gov The United States Environmental Protection Agency (EPA) has noted that this breakdown occurs "instantaneously" in the presence of organic material. acs.org Due to this rapid degradation, chronic toxicity studies for the parent compound, this compound, have been deemed unnecessary by some regulatory bodies. researchgate.net
The degradation pathway can be summarized as follows: C₃H₃Cl₃N₆ (this compound) + 3H₂O → C₃H₆N₆ (Melamine) + 3HOCl (Hypochlorous Acid)
The resulting products, melamine and hypochlorous acid, have their own distinct environmental and toxicological profiles. acs.org
The presence of organic matter significantly accelerates the degradation of this compound. acs.org While TCM is already reactive in water, contact with reactive organic materials can lead to spontaneous and rapid reactions, sometimes accompanied by smoke and flame. researchgate.netnih.gov Generally, for many organic contaminants, soil organic matter is a key factor controlling their degradation and persistence. researchgate.net The addition of exogenous organic matter can stimulate microbial activity and enhance catalytic properties of the soil matrix, leading to accelerated degradation of compounds. researchgate.net Although specific kinetic studies on TCM are limited in the reviewed literature, the consensus is that its breakdown is extremely rapid in the presence of organic substances, effectively preventing its persistence in such environments. acs.org
Hydrolytic Degradation Products (e.g., Hypochlorous Acid, Melamine)
Thermal Decomposition and Pyrolysis Products
When subjected to high temperatures, this compound undergoes significant chemical reorganization, leading to the formation of new, more complex materials rather than simple decomposition into small molecules. Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, transforms TCM into stable carbon nitride structures. c-m-p.com
The moderate-temperature (approximately 400°C) thermal decomposition of this compound is a rapid and exothermic process that results in the formation of a nitrogen-rich carbon-hydrogen-nitride (CNₓHᵧ) material. rsc.orgresearchgate.net Detailed structural analysis of this product, including solid-state NMR and base hydrolysis, has revealed that it is predominantly composed of larger, more conjugated heptazine-like structural units. rsc.orgresearchgate.netmdpi.com Heptazine (C₆N₇) based structures are more complex than the original triazine (C₃N₃) ring of melamine. researchgate.net This transformation from triazine-based precursors to heptazine-based materials is a key finding in the study of carbon nitride synthesis. rsc.orgresearchgate.net These resulting carbon nitride materials are noted for their thermal stability. mdpi.com
Table 1: Key Findings of this compound Thermolysis
| Parameter | Description | Source |
|---|---|---|
| Precursor | This compound (C₃N₃(NHCl)₃) | rsc.org |
| Decomposition Temperature | ~400°C | rsc.orgresearchgate.net |
| Process Type | Rapid, exothermic, self-sustaining decomposition | rsc.orgresearchgate.net |
| Primary Product | Amorphous, nitrogen-rich carbon nitride (CNₓHᵧ) | rsc.org |
| Dominant Structural Unit | Heptazine-like structures (based on C₆N₇ units) | rsc.orgresearchgate.netmdpi.com |
The formation of heptazine-based materials from a triazine precursor like this compound necessitates a profound rearrangement of the initial chemical structure. The process involves the fragmentation of the original triazine rings. rsc.orgresearchgate.net Following fragmentation, the resulting molecular pieces undergo reorganization to form the larger, interconnected heptazine network. rsc.orgcanada.ca This self-sustaining decomposition and reorganization provides a pathway from simple triazine molecules to more complex and stable carbon nitride materials, which have applications as photoactive materials and coordination supports. rsc.orgresearchgate.net
Formation of Carbon Nitride Materials (e.g., Heptazine-like Structures)
Advanced Oxidation Processes (AOPs) for the Chemical Transformation of this compound-Related Compounds
Advanced Oxidation Processes (AOPs) are water treatment methods characterized by the generation of highly reactive species, most notably hydroxyl radicals (•OH), which can degrade a wide range of organic pollutants. scirp.orgunito.it Since this compound rapidly degrades to melamine and cyanuric acid, the focus of AOPs is on the transformation of these more stable by-products.
Melamine and especially cyanuric acid are known to be resistant to conventional oxidation. canada.ca Studies show that while some AOPs can degrade melamine, the process often results in the formation of cyanuric acid as a highly recalcitrant final product. For instance, TiO₂-mediated photocatalysis of melamine yields cyanuric acid, which is not mineralized further under those conditions. Similarly, the photo-Fenton process has been shown to be ineffective in degrading cyanuric acid.
However, specific AOPs have demonstrated effectiveness in degrading these recalcitrant compounds:
VUV Photolysis : Vacuum-ultraviolet (VUV) irradiation at 185 nm can achieve significant mineralization of melamine, proving more effective than TiO₂ photocatalysis, though cyanuric acid can remain a persistent product.
Catalytic Ozonation : The use of a Ru/CeO₂ powder catalyst during ozonation has been found to significantly enhance the degradation of cyanuric acid in water. rsc.org
Sulfate (B86663) Radical-Based AOPs : AOPs that generate sulfate radicals (SO₄•⁻), for example through the activation of persulfate, can successfully decompose cyanuric acid, a compound that is largely inert to hydroxyl radicals. researchgate.net
Hydrated Electron-Based AOPs : The UV/sulfite system generates hydrated electrons (eₐq⁻) that can trigger the breakdown of the stable triazine ring in cyanuric acid through nucleophilic attack, leading to its degradation. acs.org
Fenton and Fenton-Like Processes : While standard Fenton reactions struggle with these compounds, a melamine-enhanced Cu-Fenton process has been developed that accelerates the degradation of other pollutants by facilitating the generation of reactive oxygen species. nih.gov
Table 2: Efficacy of Selected AOPs on this compound Degradation Products
| AOP Method | Target Compound | Efficacy and Key Findings | Source |
|---|---|---|---|
| TiO₂ Photocatalysis | Melamine | Degrades melamine but forms stable cyanuric acid. The mechanism may involve direct hole transfer. | unito.it |
| VUV Photolysis | Melamine | More effective for mineralization than TiO₂ photocatalysis. | |
| Photo-Fenton | Cyanuric Acid | Ineffective; cyanuric acid is resistant to this process. | |
| Catalytic Ozonation (Ru/CeO₂) | Cyanuric Acid | Significantly enhances degradation compared to ozonation alone. | rsc.org |
| Sulfate Radical AOPs (e.g., activated persulfate) | Cyanuric Acid | Effective in decomposing cyanuric acid, which is resistant to •OH. | researchgate.net |
| UV/Sulfite AOP (Hydrated Electrons) | Cyanuric Acid | Effective degradation via nucleophilic attack and ring cleavage. | acs.org |
Generation and Reactivity of Hydroxyl Radicals
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.comwaterandwastewater.com These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic contaminants. kirj.eesemanticscholar.org The generation of hydroxyl radicals in aqueous environments is typically achieved through various methods, including the photolysis of hydrogen peroxide (H₂O₂), the combination of ozone (O₃) with hydrogen peroxide (peroxone process), and the photolysis of water itself under UV irradiation. kirj.eemdpi.commdpi.com
The hydroxyl radical possesses a high standard reduction potential, allowing it to react rapidly with most organic compounds. kirj.ee The reaction mechanism can involve hydrogen atom abstraction or addition to double bonds or aromatic rings. kirj.ee While specific kinetic data for the reaction between hydroxyl radicals and this compound (TCM) is not extensively documented, the reactivity can be inferred from studies on structurally similar chloramine (B81541) species.
Table 1: Reactivity of Chloramine Species with Hydroxyl Radicals at 25 °C
| Compound | Rate Constant (M⁻¹s⁻¹) | Primary Reaction Mechanism |
|---|---|---|
| Monochloramine (NH₂Cl) | 6.06 x 10⁸ | H-atom abstraction |
| Dichloramine (NHCl₂) | 2.57 x 10⁸ | H-atom abstraction / Cl-atom abstraction |
| Trichloramine (NCl₃) | 1.67 x 10⁸ | Cl-atom abstraction |
Source: Compiled from data in reference nih.gov
Catalytic AOP Systems and Mechanisms
Catalytic Advanced Oxidation Process (AOP) systems enhance the degradation of organic pollutants by employing catalysts to improve the generation and efficiency of reactive species like hydroxyl (•OH) and sulfate (SO₄•⁻) radicals. researchgate.netmdpi.com These systems can operate under milder conditions and offer greater selectivity compared to non-catalytic processes. researchgate.net
One prominent sulfate radical-based AOP is the activation of peroxymonosulfate (B1194676) (PMS) or persulfate (PDS) by ultraviolet (UV) light. mdpi.comfrontiersin.org In the UV/PMS system, UV radiation cleaves the peroxide bond (O-O) in the PMS molecule (HSO₅⁻) to generate both sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). mdpi.commdpi.com
Reaction Equations for Radical Generation in UV/PMS Systems:
HSO₅⁻ + hv → SO₄•⁻ + •OH mdpi.com
SO₄•⁻ + H₂O → HSO₄⁻ + •OH researchgate.net
Both sulfate and hydroxyl radicals are potent oxidants, though sulfate radicals are considered more selective and can be more effective over a broader pH range. mdpi.com Studies on the degradation of other chlorinated compounds, such as trichloromethane, by UV/PMS have shown that both radicals contribute to the decomposition process. researchgate.net It is hypothesized that hydroxyl radicals may initially be captured by excess PMS to form other radical species, which then decompose to form sulfate radicals that react with the target contaminant. researchgate.net
Another form of catalysis involves the use of heterogeneous catalysts. For instance, this compound itself can serve as a precursor for the synthesis of photocatalytic materials like polymeric carbon nitride (C₃N₄). acs.org These materials, when illuminated with UV or visible light, can generate electron-hole pairs that lead to the formation of reactive oxygen species and subsequent degradation of other organic pollutants. acs.org
Furthermore, systems utilizing this compound in combination with a catalyst like zirconium(IV) hydrogensulfate (Zr(HSO₄)₄) and potassium bromide (KBr) have been shown to be effective for the oxidation of alcohols. chalcogen.roresearchgate.net In this proposed mechanism, Zr(HSO₄)₄ acts as an acid to activate the this compound, which then reacts with water to form hypochlorous acid (HOCl). The HOCl subsequently oxidizes bromide ions to generate a more potent oxidizing agent that attacks the organic substrate. chalcogen.ro This indicates a catalytic pathway where this compound acts as the primary oxidant in a system facilitated by an acid catalyst.
Mineralization Pathways of Organic Contaminants
The mineralization of organic contaminants refers to their complete degradation into simple inorganic compounds such as carbon dioxide (CO₂), water (H₂O), and mineral acids. nih.govsapub.org For nitrogen-containing compounds like this compound, mineralization also yields inorganic nitrogen species, primarily nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺).
The environmental transformation of this compound is believed to begin with a rapid breakdown in the presence of organic matter or water. epa.gov The primary degradation products are melamine and hypochlorous acid. epa.gov This initial step involves the hydrolysis of the N-Cl bonds.
Following this initial decomposition, the mineralization pathway proceeds via the degradation of melamine. The mineralization of the melamine ring is a slower process that occurs in several stages. wikipedia.org The triazine ring of melamine undergoes sequential hydrolytic deamination, where the amino groups are progressively replaced by hydroxyl groups. This process leads to the formation of a series of intermediate products. bas.bg
The established hydrolysis pathway for melamine is as follows:
Melamine is first hydrolyzed to Ammeline . bas.bg
Ammeline is further hydrolyzed to Ammelide . bas.bgnih.gov
Ammelide is then hydrolyzed to Cyanuric acid . nih.gov
Finally, the cyanuric acid ring is cleaved and fully mineralized into carbon dioxide and ammonia.
Advanced Oxidation Processes significantly accelerate this mineralization pathway. The highly reactive hydroxyl and sulfate radicals attack the melamine molecule and its hydrolysis intermediates, breaking down the stable s-triazine ring structure more efficiently than hydrolysis alone. mdpi.commdpi.com The ultimate end products of the complete mineralization of this compound are carbon dioxide, water, chloride ions (from the original N-Cl bonds), and inorganic nitrogen in the form of ammonium and nitrate ions.
Table 2: Key Compounds in the Mineralization Pathway of this compound
| Compound Name | PubChem CID |
|---|---|
| This compound | 24322 nih.govmdpi.com |
| Hydroxyl radical | 157350 mdpi.comuiowa.edu |
| Sulfate radical | 5460595 ntu.edu.sg |
| Peroxymonosulfate | 159922 mdpi.comrsc.org |
| Melamine | 7955 mdpi.comnih.govmdpi.comacs.org |
| Cyanuric acid | 7956 chalcogen.roresearchgate.netnih.govnih.gov |
| Ammelide | 12584 kirj.eeresearchgate.netnih.govresearchgate.net |
| Ammeline | 135408770 acs.orgrsc.orgwho.int |
| Nitrate | 943 epa.govwikipedia.org |
| Ammonium | 223 |
| Hypochlorous acid | 24341 |
| Zirconium(IV) hydrogensulfate | 139044237 |
| Potassium bromide | 253877 |
| Carbon Dioxide | 280 |
| Water | 962 |
Advanced Research Applications in Chemical Sciences
Utilization in Materials Science Research
The high nitrogen content and reactive chlorine atoms of trichloromelamine make it a valuable precursor and additive in the development of advanced materials.
This compound serves as a key molecular precursor for the synthesis of amorphous, nitrogen-rich carbon nitride (CNx) materials. rsc.orgrsc.org A notable synthesis method involves the facile, low-temperature decomposition of TCM, which can be initiated by heating it above 185°C. rsc.orgrsc.org This process is rapid and exothermic, yielding bulk quantities of a porous, sponge-like carbon nitride material with a composition near C₃N₅. rsc.orgrsc.orguiowa.edu
Spectroscopic analyses, including IR, NMR, and X-ray photoelectron spectroscopy, indicate that the resulting material is composed primarily of sp²-hybridized carbon centers. rsc.orgrsc.org The decomposition process involves the fragmentation and reorganization of the initial triazine rings into a more complex network predominantly featuring larger heptazine-like structural units (C₆N₇). nih.govmatilda.science These synthesized carbon nitride materials exhibit notable thermal stability, with no significant decomposition observed up to 600°C. rsc.orgrsc.org
Table 1: Properties of Carbon Nitride from this compound Decomposition
| Property | Finding | Source(s) |
|---|---|---|
| Precursor | This compound [(C₃N₃)(NHCl)₃] | rsc.orgrsc.org |
| Synthesis Method | Rapid molecular decomposition (thermolysis) | rsc.orgrsc.orguiowa.edu |
| Product Composition | Amorphous C₃N₄₊ₓ (where 0.5 < x < 0.8) | rsc.orgrsc.org |
| Product Structure | Predominantly heptazine-based units with sp² carbon | rsc.orgnih.govmatilda.science |
| Morphology | Porous, sponge-like with spherical nanofeatures (<300 nm) | rsc.orgrsc.org |
| Thermal Stability | Stable up to 600°C | rsc.orgrsc.org |
In the field of photovoltaics, this compound has emerged as an effective agent for defect passivation in perovskite solar cells (PSCs). mdpi.comresearchgate.net Defects within the perovskite crystal lattice can lead to nonradiative recombination, which significantly reduces the efficiency and stability of the solar cell. mdpi.com
When a small amount of this compound is introduced into the perovskite precursor solution (e.g., for MAPbI₃ films), it acts as a passivator. mdpi.comresearchgate.net Research indicates that the Lewis base characteristics of the chlorine-substituted amino groups in TCM play a crucial role. mdpi.com Specifically, the –NH– group in the this compound molecule interacts with uncoordinated lead ions (Pb²⁺) at the surface of the perovskite film, effectively neutralizing these defect sites. mdpi.comresearchgate.net This passivation strategy has been shown to improve the crystallinity and morphology of the perovskite film, leading to a reduction in defect density. mdpi.com As a result, both the power conversion efficiency (PCE) and the environmental stability of the perovskite solar cells are enhanced. mdpi.comresearchgate.net
Table 2: Effect of this compound on Perovskite Solar Cell Performance | Parameter | Control Device | Device with TCM (0.05 wt%) | Source(s) | | :--- | :--- | :--- | :--- | | Power Conversion Efficiency (PCE) | 18.87% | 20.15% | mdpi.comresearchgate.net | | Mechanism | Defect passivation via interaction between TCM's –NH– group and uncoordinated Pb²⁺ | mdpi.comresearchgate.net | | Outcome | Reduced defect density, improved film crystallinity, and enhanced stability | mdpi.com |
Precursor in the Synthesis of Nitrogen-Rich Carbon Nitride Materials
Integration in Advanced Synthetic Methodologies
The reactivity of this compound's N-Cl bonds allows it to function as a versatile reagent and catalyst in various organic transformations.
This compound has been successfully employed as an efficient, inexpensive, and eco-friendly catalyst for the synthesis of complex organic molecules. One prominent example is its use in promoting the one-pot synthesis of 2,4,5-trisubstituted imidazoles. semanticscholar.org In this reaction, TCM acts as a source of positive chlorine (Cl⁺), which catalyzes the condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium (B1175870) acetate. semanticscholar.org This methodology is valued for its short reaction times, high yields, and simple operational work-up. semanticscholar.org
Furthermore, TCM has been utilized as a catalyst for other significant transformations, including:
Thioacetalization: It effectively catalyzes the protection of aldehydes as their corresponding 1,3-dithiolanes or 1,3-dithianes under mild and nearly neutral conditions. researchgate.net
Trimethylsilylation: In combination with hexamethyldisilazane (B44280) (HMDS), TCM serves as a catalyst for the chemoselective trimethylsilylation of hydroxyl groups in various alcohols and phenols. researchgate.net
This compound is recognized as a "green" oxidant due to its high active chlorine content and the benign nature of its byproducts. iau.irchalcogen.ro It has been integrated into novel reaction systems for the oxidation of alcohols to their corresponding carbonyl compounds. iau.irchalcogen.ro
For instance, a versatile and efficient system for alcohol oxidation involves the use of this compound in conjunction with triphenylphosphine (B44618) (PPh₃) under solvent-free conditions. iau.ir In this system, the slow addition of TCM to a mixture of the alcohol and PPh₃ improves the reaction yield significantly. iau.ir Another developed system uses TCM with an activator like zirconium hydrogensulfate (Zr(HSO₄)₄) and potassium bromide (KBr) to create a powerful oxidizing agent (Br⁺) in situ, which efficiently oxidizes primary and secondary benzylic alcohols. chalcogen.ro These methods represent greener alternatives to traditional oxidation agents that often rely on heavy metals. iau.ir
Catalytic Reagent in Complex Organic Transformations
Analytical Reagent in Chemical Analysis
Beyond its role in synthesis, this compound is used as a laboratory reagent in the field of analytical chemistry. chemimpex.comcoleparmer.in Analytical reagents are substances used to test for the presence or quantity of other substances, often through reactions that produce a measurable effect, such as a color change or precipitation. alfa-chemistry.com While specific, standardized analytical protocols naming this compound as the primary reagent are not as widespread as its synthetic applications, its utility as a chlorinating agent and oxidant makes it a valuable tool in various analytical and quality control contexts where such chemical properties are required. chemimpex.comechemi.com
Q & A
Q. What is the mechanism of action of trichloromelamine as a disinfectant, and how can researchers validate its efficacy in experimental settings?
this compound decomposes into hypochlorous acid (HOCl) and melamine upon contact with water, where HOCl acts as the primary antimicrobial agent. Researchers validate efficacy by measuring log-reduction of target pathogens (e.g., E. coli, Salmonella) under controlled pH and temperature conditions. Standard protocols include time-kill assays and ASTM International methods for disinfectant testing. For example, studies at the University of Arizona demonstrated ≥5-log reduction in waterborne pathogens using 100 ppm this compound at 25°C .
Q. What are the standard experimental models for assessing this compound toxicity in preclinical research?
Q. How do environmental factors influence this compound’s stability and degradation kinetics?
Stability is pH-dependent, with rapid degradation (<24 hours) in neutral-to-alkaline aqueous environments. Researchers use high-performance liquid chromatography (HPLC) to track degradation products (melamine and HOCl). Accelerated stability testing under extreme temperatures (40–60°C) and UV exposure can model long-term environmental behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions between subchronic and chronic toxicity data for this compound?
Subchronic NOAELs are often extrapolated to chronic exposure using uncertainty factors (e.g., 3x for subchronic-to-chronic extrapolation). Discrepancies arise when chronic studies reveal delayed effects (e.g., melamine-induced nephrotoxicity). Mitigation strategies include:
- Conducting mechanistic studies to identify bioaccumulation thresholds.
- Using physiologically based pharmacokinetic (PBPK) modeling to predict long-term effects .
Q. What experimental designs are optimal for elucidating this compound’s mechanistic pathways in toxicity?
Advanced approaches combine in vitro (e.g., renal proximal tubule cell assays) and in vivo models to isolate melamine-specific toxicity. For example:
- Transcriptomic profiling of rat kidneys post-exposure to identify oxidative stress markers.
- Comparative studies with pure melamine to decouple its effects from HOCl .
Q. What are the critical data gaps in this compound’s ecotoxicological profile, and how can they be addressed?
Key gaps include long-term aquatic toxicity and bioaccumulation potential in food chains. Proposed methodologies:
Q. How do researchers address analytical challenges in quantifying this compound degradation products like melamine?
Methods include HPLC-MS/MS for detecting melamine residuals, given its low regulatory thresholds (e.g., detection limits <0.1 mg/L in water). Critical considerations:
- Sample stabilization with antioxidants to prevent HOCl degradation.
- Validation against certified reference materials (CRMs) .
| Analyte | Method | Detection Limit | Matrix | Reference |
|---|---|---|---|---|
| Melamine | HPLC-MS/MS | 0.01 mg/L | Water, tissue | |
| Hypochlorous acid | Titration/IC | 0.05 mg/L | Aqueous solutions |
Methodological Considerations
- GLP Compliance : Ensure Good Laboratory Practices (GLP) for regulatory acceptance, including SOP documentation and third-party audits .
- Uncertainty Factors : Apply interspecies (10x) and intraspecies (10x) variability factors when extrapolating animal data to humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
